4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-chloro-3-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S2/c13-6-2-1-5(11(18)19)3-7(6)14-9(16)4-8-10(17)15-12(20)21-8/h1-3,8H,4H2,(H,14,16)(H,18,19)(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZQHYHTJYOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)CC2C(=O)NC(=S)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid (CAS Number: 1142206-93-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a thiazole ring that is known for its biological relevance, particularly in enzyme inhibition and antimicrobial activity. The presence of the chloro and mercapto groups enhances its reactivity and potential interactions with biological targets.
1. Enzyme Inhibition
One of the primary areas of research surrounding this compound is its role as an enzyme inhibitor . Specifically, it has been studied for its inhibitory effects on tyrosinase , an enzyme crucial in melanin biosynthesis. Tyrosinase inhibitors are significant in cosmetic applications for skin lightening and treating hyperpigmentation.
Research Findings:
- In vitro studies have shown that compounds containing thiourea moieties exhibit strong tyrosinase inhibition. For instance, related compounds have demonstrated IC50 values in the range of 14 to 16 µM, indicating effective inhibition comparable to well-known inhibitors like kojic acid .
Table 1: Comparison of Tyrosinase Inhibitors
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Kojic Acid | 13 | Competitive Inhibition |
| Mercaptopurine | 16 | Non-Competitive Inhibition |
| 4-Chloro Compound | TBD | TBD |
2. Antimicrobial Activity
The thiazole derivatives have been recognized for their antimicrobial properties . Studies indicate moderate to strong antibacterial activity against various bacterial strains.
Case Study:
In a study evaluating the antibacterial efficacy of thiazole derivatives, the compound exhibited significant activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating bacterial infections .
3. Antioxidant Properties
Research into related compounds suggests that thiazole derivatives may possess antioxidant properties , which can contribute to their overall biological activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Tyrosinase Inhibition : By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin.
- Antibacterial Activity : The compound's structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways.
- Antioxidant Activity : It may scavenge free radicals or chelate metal ions that catalyze oxidative reactions.
Chemical Reactions Analysis
Step 1: Formation of the Benzoic Acid Backbone
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Starting material : 4-Chloro-3-aminobenzoic acid reacts with chloroacetyl chloride to introduce the acetyl-amino group.
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Conditions : Anhydrous DMF, K₂CO₃, and room temperature (RT) stirring for 6–8 hours .
Step 2: Thiazolidinone Ring Formation
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Reaction : Condensation of the intermediate with 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole-5-acetic acid.
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Conditions : Piperidine catalyst in ethanol under reflux (80°C, 12 hours) .
Step 3: Purification
Key Functional Group Reactivity
The compound exhibits reactivity at three sites:
Table 1: Comparative Bioactivity of Analogues
| Derivative | R Group | Activity (MIC/IC₅₀) | Target |
|---|---|---|---|
| 12a (from ) | H | 100 µg/mL | M. tuberculosis |
| Thiazolidinone-28 | CH₃ | 15 µM | Breast cancer (MCF-7) |
Stability and Degradation
-
Hydrolytic Degradation : Degrades in basic conditions (pH >10) via cleavage of the thiazolidinone ring .
Catalytic Modifications
Recent advances highlight catalytic systems for optimizing reactions:
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The acetylated amino linker in the target compound provides flexibility and hydrogen-bonding capacity, unlike the methylene bridge in the compound from .
- Thiazolidinone derivatives (e.g., ) exhibit extended conjugation and steric bulk due to substituents like furyl and imino groups, which may reduce membrane permeability compared to the target compound.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Chloro-3-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid?
- Methodological Answer : The compound can be synthesized via a multi-step coupling strategy. For example:
Step 1 : React 4-amino-5-chloro-2-methoxybenzoic acid (or a derivative) with glycine benzyl ester under standard peptide-coupling conditions (e.g., EDC/HOBt) to form the amide bond .
Step 2 : Deprotect the benzyl ester via catalytic hydrogenation (H₂/Pd-C) to yield the free carboxylic acid.
Step 3 : Introduce the thiazole-thiol moiety by reacting with 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazole-5-acetic acid under acidic or basic conditions.
Validation: Monitor intermediates using HPLC and confirm structures via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer :
- Use single-crystal X-ray diffraction (SCXRD) with a synchrotron or laboratory source (e.g., Cu-Kα radiation).
- Refine the structure using SHELXL for small-molecule crystallography .
- Validate hydrogen bonding and π-π stacking interactions using software like Mercury (Cambridge Structural Database tools).
- Key Parameters : Report R-factors (< 5%), bond lengths/angles, and thermal displacement parameters.
Advanced Research Questions
Q. How can computational tools like AutoDock and Multiwfn be applied to study this compound’s receptor-ligand interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock4 with flexible sidechains to model binding to target receptors (e.g., enzymes with thiol-reactive sites). Adjust grid parameters to focus on catalytic cysteine residues .
- Electronic Properties : Calculate electrostatic potential maps and Fukui indices using Multiwfn to predict nucleophilic/electrophilic regions .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Perform MD simulations (e.g., GROMACS) to assess binding stability.
Q. How should researchers resolve contradictions between experimental and computational data (e.g., unexpected reactivity)?
- Methodological Answer :
- Hypothesis Testing :
Re-examine synthetic conditions (e.g., trace oxidants may modify the thiol group).
Use LC-MS to detect side products (e.g., disulfide formation).
- Computational Reassessment :
- Recalculate reaction pathways at higher theory levels (e.g., DFT/B3LYP/6-311+G(d,p)) to identify overlooked transition states.
- Cross-Validation : Correlate NMR shifts with computed chemical shifts (e.g., using Gaussian) .
Q. What strategies are effective for identifying metabolites or degradation products of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Look for hydroxylation, glutathione adducts, or thiol oxidation.
- Degradation Studies : Expose to accelerated stability conditions (40°C/75% RH) and monitor via UPLC-PDA. Use HRMS/MS to fragment unknown peaks.
- Reference : Similar protocols were used for metoclopramide metabolites .
Q. How can the compound’s stability under physiological conditions be quantified?
- Methodological Answer :
- pH Stability : Perform kinetic studies in buffers (pH 1–10) at 37°C. Use UV-Vis spectroscopy to track absorbance changes (e.g., thiol group oxidation at 260 nm).
- Thermal Analysis : Conduct DSC/TGA to determine melting points and decomposition temperatures.
- Redox Sensitivity : Test stability in the presence of glutathione or H₂O₂ to simulate intracellular environments .
Specialized Methodological Challenges
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer :
- Library Design : Modify the benzoic acid (e.g., halogen substitution) and thiazole (e.g., alkylation of the thiol) moieties systematically.
- High-Throughput Screening : Use fluorescence polarization assays for binding affinity or enzymatic inhibition (e.g., kinase targets).
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent effects with activity .
Q. How can polymorphism or crystallographic disorder affect the interpretation of XRD data?
- Methodological Answer :
- Crystal Screening : Grow crystals in multiple solvents (e.g., DMSO, EtOH) to isolate polymorphs.
- Disorder Modeling : Use SHELXL ’s PART instruction to refine disordered regions. Validate with Hirshfeld surface analysis .
- Impact : Polymorphism can alter solubility and bioavailability; report space group and Z’ values for reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
